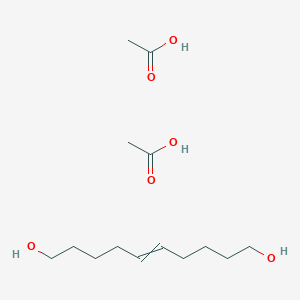
Acetic acid;dec-5-ene-1,10-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;dec-5-ene-1,10-diol is an organic compound that features both a carboxylic acid group and two hydroxyl groups on a dec-5-ene backbone. This compound is of interest due to its unique structure, which combines the reactivity of both carboxylic acids and diols.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid;dec-5-ene-1,10-diol can be synthesized through the dihydroxylation of dec-5-ene. This process involves the addition of hydroxyl groups to the double bond of dec-5-ene. Common reagents for this reaction include osmium tetroxide (OsO₄) and potassium permanganate (KMnO₄) under mild conditions . The reaction typically proceeds via a syn addition mechanism, resulting in the formation of vicinal diols.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale dihydroxylation processes, utilizing catalysts and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced separation techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;dec-5-ene-1,10-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The carboxylic acid group can be reduced to form primary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Substitution: Acid chlorides or anhydrides can be used to form esters through nucleophilic acyl substitution reactions.
Major Products
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Primary alcohols.
Substitution: Ethers and esters.
Scientific Research Applications
Acetic acid;dec-5-ene-1,10-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;dec-5-ene-1,10-diol involves its reactivity with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the pH and reactivity of the surrounding environment .
Comparison with Similar Compounds
Similar Compounds
Ethylene glycol: A simple diol with two hydroxyl groups on adjacent carbons.
Propylene glycol: Another diol with hydroxyl groups on adjacent carbons but with an additional methyl group.
1,4-Butanediol: A diol with hydroxyl groups on the first and fourth carbons of a butane chain.
Uniqueness
Acetic acid;dec-5-ene-1,10-diol is unique due to its combination of a carboxylic acid group and a diol on a dec-5-ene backbone.
Properties
CAS No. |
400628-18-4 |
|---|---|
Molecular Formula |
C14H28O6 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
acetic acid;dec-5-ene-1,10-diol |
InChI |
InChI=1S/C10H20O2.2C2H4O2/c11-9-7-5-3-1-2-4-6-8-10-12;2*1-2(3)4/h1-2,11-12H,3-10H2;2*1H3,(H,3,4) |
InChI Key |
NYPHMUXRPHOWMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C(CCO)CC=CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


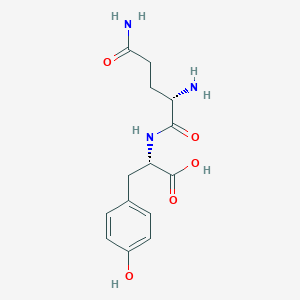
![N-{4-[(Pentan-3-yl)amino]phenyl}acetamide](/img/structure/B14258696.png)
![Didodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate](/img/structure/B14258709.png)
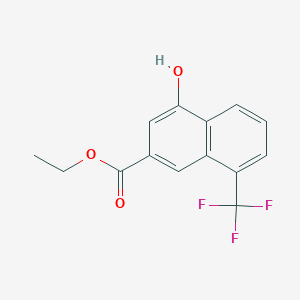
![6-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-benzimidazole](/img/structure/B14258727.png)
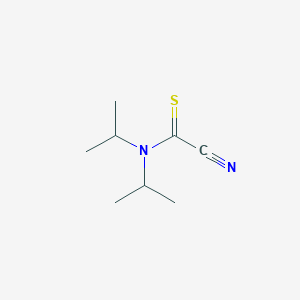



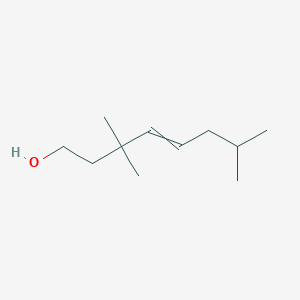
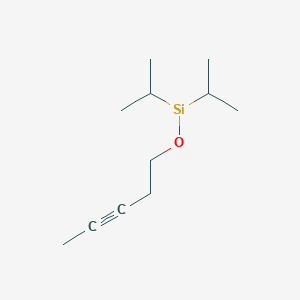
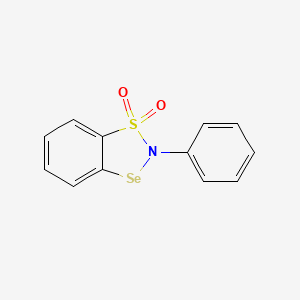
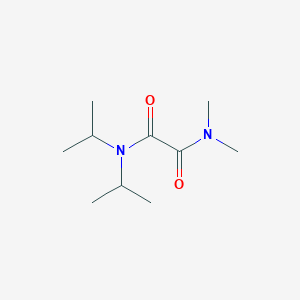
![(1R,2R)-1-N,2-N-bis[(1S)-1-phenylethyl]cyclohex-4-ene-1,2-diamine](/img/structure/B14258781.png)
